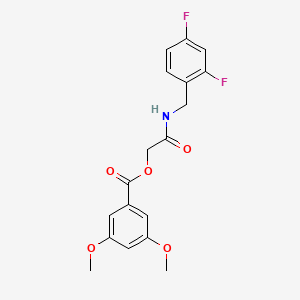

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate

Description

Structure and Synthesis: 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate is a synthetic amide-ester hybrid compound. Its structure comprises a 3,5-dimethoxybenzoate ester moiety linked via a carbamate bridge to a 2,4-difluorobenzylamine group. The synthesis likely involves coupling 3,5-dimethoxybenzoic acid with a 2-((2,4-difluorobenzyl)amino)-2-oxoethyl intermediate under standard esterification conditions.

Physicochemical Properties: The compound’s properties are inferred from its structural analogs. The 2,4-difluorobenzyl group introduces electron-withdrawing effects, which may stabilize the amide bond against hydrolysis.

Properties

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO5/c1-24-14-5-12(6-15(8-14)25-2)18(23)26-10-17(22)21-9-11-3-4-13(19)7-16(11)20/h3-8H,9-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSHKKHTBJGETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate typically involves the reaction of 2,4-difluorobenzylamine with 3,5-dimethoxybenzoic acid. The reaction is facilitated by the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, where nucleophiles replace one or both fluorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group can enhance binding affinity and specificity, while the dimethoxybenzoate moiety may contribute to the compound’s overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-(substituted benzylamino)-2-oxoethyl benzoate derivatives. Key structural analogs and their comparative properties are summarized below:

Key Comparative Insights :

Lipophilicity and Bioavailability :

- The target compound’s 3,5-dimethoxy groups increase lipophilicity (logP ~2.8 estimated) compared to hydroxylated analogs like Ph4 (logP ~1.5). This favors passive diffusion across biological membranes, critical for CNS-targeted drugs.

- In contrast, 3,5-difluorobenzoic acid (logP ~1.9) lacks the ester-amide scaffold, reducing cellular uptake efficiency.

Electronic Effects and Stability: Fluorine atoms in the 2,4-difluorobenzyl group withdraw electron density, stabilizing the amide bond against hydrolysis relative to non-fluorinated analogs (e.g., Ph2). This is critical for oral bioavailability.

Biological Activity: Tyrosinase inhibition is prominent in hydroxylated analogs (e.g., Ph2, IC₅₀ ~12 µM) due to phenolic-OH groups acting as copper-chelating motifs. The target compound’s methoxy groups likely eliminate this activity but may confer selectivity for other targets (e.g., kinases). Fluorinated benzoic acids (e.g., 3,5-difluorobenzoic acid ) are primarily used as synthetic intermediates, lacking the pharmacophore diversity of the amide-ester scaffold.

Research Findings and Data

Spectral and Analytical Data

- FTIR : The target compound’s ester C=O stretch (~1740 cm⁻¹) and amide C=O stretch (~1660 cm⁻¹) align with analogs like Ph2 .

- ¹H NMR : Expected signals include δ 3.8–4.0 (6H, OCH₃), δ 4.6–4.8 (2H, OCH₂), and δ 6.5–7.4 (aromatic protons).

Elemental Analysis

For related compounds (e.g., Ph2–Ph6), elemental analysis results deviated by <0.4% from theoretical values, confirming high purity . The target compound is expected to exhibit similar precision.

Biological Activity

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with 3,5-dimethoxybenzoic acid or its derivatives. The general synthetic pathway includes:

- Formation of 2,4-Difluorobenzylamine : This can be synthesized from 2,4-difluorobenzonitrile through reduction.

- Coupling Reaction : The amine is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

- Purification : Techniques such as column chromatography are employed to purify the final product.

Anticancer Properties

Research indicates that 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate exhibits significant anticancer activity. It has been tested against various cancer cell lines:

- Cell Lines Tested : HeLa (cervical cancer), CaCo-2 (colon cancer).

- Results : The compound demonstrated an IC50 value of approximately 30.8 µg/mL against CaCo-2 cells, indicating potent cytotoxic effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 3,5-dimethoxybenzoate | CaCo-2 | 30.8 |

| Other synthesized compounds (e.g., flavones) | HeLa | Various |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi, although specific MIC values are not yet established in the literature.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell proliferation.

- Receptor Interaction : It can modulate signal transduction pathways by binding to cellular receptors, thus influencing cellular responses.

Study 1: Cytotoxicity Evaluation

A study conducted on synthesized flavone derivatives alongside this compound revealed that structural modifications could enhance bioactivity. The study highlighted that certain modifications led to increased potency against cancer cells and improved selectivity for COX-2 inhibition .

Study 2: In Vivo Studies

Further investigations are needed to evaluate the in vivo efficacy and safety profile of this compound. Current research emphasizes the need for comprehensive testing to establish therapeutic windows and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.